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molecular formula C8H7ClO2 B1590103 3-Chloro-5-methylbenzoic acid CAS No. 56961-33-2

3-Chloro-5-methylbenzoic acid

Cat. No. B1590103
M. Wt: 170.59 g/mol
InChI Key: MZUIOLZHUUHESU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04563465

Procedure details

A mixture of 3-chloro-5-methylbenzoic acid (9.4 g) and phosphorous pentachloride (11.6 g) is stirred at room temperature for 1 hour and then distilled to yield phosphorous oxychloride, b.p. 45°/85 mm and 3-chloro-5-methylbenzoyl chloride, b.p. 56°/0.1 mm (10 g).
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([CH3:11])[CH:10]=1)[C:5](O)=[O:6].[P:12]([Cl:17])(Cl)(Cl)([Cl:14])[Cl:13]>>[P:12]([Cl:17])([Cl:14])([Cl:13])=[O:6].[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([CH3:11])[CH:10]=1)[C:5]([Cl:13])=[O:6]

Inputs

Step One
Name
Quantity
9.4 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=C(C1)C
Name
Quantity
11.6 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
P(=O)(Cl)(Cl)Cl
Name
Type
product
Smiles
ClC=1C=C(C(=O)Cl)C=C(C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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